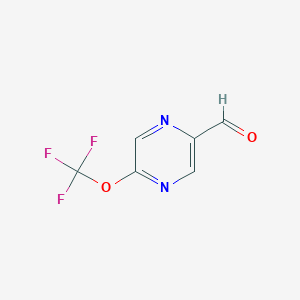

5-(Trifluoromethoxy)pyrazine-2-carbaldehyde

Description

Properties

IUPAC Name |

5-(trifluoromethoxy)pyrazine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O2/c7-6(8,9)13-5-2-10-4(3-12)1-11-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAEIPDVUIFXCDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)OC(F)(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation Reactions Using Diamines

A common approach to pyrazine synthesis involves the condensation of 1,2-diamines with α-diketones or α-ketoaldehydes. For example, WO2018041853A1 describes the use of ethylenediamine with trifluoromethylated diketones to form pyrazine rings. Adapting this method, a hypothetical route could employ 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate derivatives condensed with a diamine bearing a masked aldehyde group. Subsequent dehydrogenation and oxidation steps could yield the target aldehyde.

Cyclization of Halogenated Intermediates

The bromopyrazine intermediate described in CN104245680A demonstrates the utility of halogenated precursors for cross-coupling reactions. A potential pathway involves:

-

Bromination of a pyrazine-2-carbaldehyde precursor at position 5.

-

Copper-mediated coupling with a trifluoromethoxide source (e.g., CF₃OK or CF₃OAg).

However, the poor nucleophilicity of trifluoromethoxide limits this approach, necessitating advanced catalysts or elevated temperatures.

Direct Introduction of the Trifluoromethoxy Group

Electrophilic Trifluoromethoxylation

Recent advances in electrophilic trifluoromethoxylating reagents (e.g., TFMT-O-Tf) enable direct C–H functionalization. Applying this to a pre-formed pyrazine-2-carbaldehyde could theoretically install the -OCF₃ group at position 5. Challenges include regioselectivity and competing side reactions at the aldehyde position.

Nucleophilic Displacement of Leaving Groups

A halogen or sulfonate group at position 5 could be displaced by a trifluoromethoxide anion under SNAr conditions. For instance, 5-chloropyrazine-2-carbaldehyde might react with CsOCF₃ in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–120°C). This method mirrors the bromo-to-difluoromethyl conversion in CN104245680A, albeit with lower expected yields due to the weaker nucleophile.

Oxidation of Methyl Groups to Carbaldehydes

If the trifluoromethoxy group is introduced early, the aldehyde functionality can be installed via oxidation of a methyl or hydroxymethyl precursor. For example:

-

5-(Trifluoromethoxy)pyrazine-2-methanol could be oxidized using MnO₂ or Dess-Martin periodinane to yield the aldehyde.

-

Direct formylation via Vilsmeier-Haack reaction (POCl₃/DMF) on a methoxy-substituted pyrazine, followed by fluorination, presents another route.

Challenges and Optimization Considerations

-

Regioselectivity : Ensuring the correct positioning of -OCF₃ and -CHO groups requires careful control of reaction conditions. Competitive substitution at other ring positions is a persistent issue.

-

Stability of Intermediates : The aldehyde group is prone to oxidation or nucleophilic attack, necessitating protective strategies (e.g., acetal formation) during synthesis.

-

Fluorination Efficiency : Trifluoromethoxy introduction remains low-yielding in many systems, highlighting the need for improved reagents or catalytic methods.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

5-(Trifluoromethoxy)pyrazine-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol.

Substitution: The trifluoromethoxy group can participate in substitution reactions, often facilitated by transition metal catalysts.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and palladium catalysts for substitution reactions .

Scientific Research Applications

Introduction to 5-(Trifluoromethoxy)pyrazine-2-carbaldehyde

This compound is an organic compound characterized by the presence of a trifluoromethoxy group at the 5-position and an aldehyde group at the 2-position of the pyrazine ring. Its molecular formula is C₆H₃F₃N₂O. The unique structure of this compound imparts distinctive chemical properties and biological activities, making it a subject of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.

Medicinal Chemistry

This compound has been studied for its potential as a lead compound in drug development. The trifluoromethoxy group enhances lipophilicity and stability, which are desirable traits for drug candidates. Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Activity : Compounds containing pyrazine derivatives have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis .

- Anticancer Properties : Studies have demonstrated that derivatives can induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as anticancer agents .

Agrochemical Applications

The compound serves as a building block for synthesizing agrochemical products. Trifluoromethylated compounds are crucial in developing active ingredients for pesticides and herbicides due to their enhanced biological activity and specificity .

Case Study: Development of New Agrochemicals

Recent research has led to the synthesis of over 20 new trifluoromethylpyridine-containing agrochemicals that have acquired ISO common names, showcasing the utility of these compounds in agricultural applications .

Materials Science

In materials science, this compound is being explored for its potential use in creating novel polymers and materials with unique properties. Its ability to interact with biological molecules suggests applications in developing smart materials that respond to environmental stimuli.

Bioenergy Research

Research into biofuels has identified potential applications for pyrazine derivatives as anti-biofouling agents in microbial fuel cells. The incorporation of such compounds can improve the efficiency and longevity of microbial fuel cells by preventing biofouling .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Applications |

|---|---|---|

| 5-(Trifluoromethyl)pyrazine-2-carbaldehyde | Trifluoromethoxy group; aldehyde | Antimicrobial, anticancer, agrochemical |

| Pyrrole-2-carboxaldehyde derivatives | Similar skeleton; isolated from natural sources | Biological functions in diabetes research |

| 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine | Triazole fused structure | Anticancer studies, apoptosis induction |

Mechanism of Action

The mechanism by which 5-(Trifluoromethoxy)pyrazine-2-carbaldehyde exerts its effects is primarily through its interactions with biological targets. The trifluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects: Trifluoromethoxy vs. Trifluoromethyl

5-(Trifluoromethoxy)pyrazine-2-carbaldehyde vs. 2-Chloro-5-(trifluoromethyl)pyrazine (CAS 799557-87-2) :

The trifluoromethyl (-CF₃) group in the latter is a stronger electron-withdrawing group than trifluoromethoxy (-OCF₃), leading to increased electron deficiency in the pyrazine ring. This enhances electrophilic substitution resistance but reduces stability under nucleophilic conditions. In contrast, the trifluoromethoxy group is more labile, undergoing displacement by O- or S-nucleophiles, which limits its use in bioactive molecule synthesis but enables its role as a leaving group .- Ethyl 5-(Trifluoromethoxy)pyrazine-2-carboxylate (CAS 1261809-69-1): Replacing the aldehyde with an ester (-COOEt) increases hydrolytic stability but reduces reactivity toward nucleophilic additions. The ester group also improves solubility in non-polar solvents, making it preferable for certain catalytic reactions .

Functional Group Reactivity: Aldehyde vs. Carboxylic Acid

- The difluoromethyl (-CF₂H) group provides moderate electron withdrawal compared to -OCF₃, balancing reactivity and metabolic stability .

- 5-(N-Methyl-N-(2-hydroxyethyl)amino)pyrazine-2-carbaldehyde: Substituting -OCF₃ with an amino group (-NH(CH₂CH₂OH)) introduces electron-donating effects, increasing ring electron density. This alters reactivity in coupling reactions and may enhance interactions with biological targets .

Halogenated Derivatives: Chloro vs. Bromo Substitutions

- 2-Bromo-5-(trifluoromethylsulfinyl)pyrazine (CAS 1206523-77-4): Bromine as a leaving group facilitates nucleophilic aromatic substitution more readily than chlorine, enabling faster reactions in Suzuki or Ullmann couplings.

Stability Under Nucleophilic Conditions

The trifluoromethoxy group in this compound is prone to displacement by nucleophiles (e.g., amines, thiols), limiting its use in prolonged reaction conditions. In contrast, trifluoromethyl-substituted analogs (e.g., 2-chloro-5-(trifluoromethyl)pyrazine) exhibit greater stability, making them preferred for multi-step syntheses .

Coupling Reactions

The chlorine atom in 2-chloro-5-trifluoromethoxypyrazine enables Pd-catalyzed cross-couplings (e.g., Suzuki, Sonogashira), but the trifluoromethoxy group’s lability requires careful optimization. Trifluoromethyl analogs avoid this issue but lack the aldehyde’s versatility for subsequent derivatization .

Key Data Table

Biological Activity

5-(Trifluoromethoxy)pyrazine-2-carbaldehyde is an organic compound that has garnered attention due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer effects, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₃F₃N₂O. The compound features a trifluoromethyl group at the 5-position and an aldehyde group at the 2-position of the pyrazine ring. This configuration enhances its lipophilicity and reactivity towards biological molecules, making it a candidate for various pharmacological applications .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various microbial strains. Studies have shown its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent . The mechanism involves interaction with microbial cell membranes, disrupting their integrity.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, with reported IC50 values ranging from 13.36 to 27.73 μM. Notably, it exhibited the highest antiproliferative activity against the HuTu80 cell line. The compound's ability to form covalent bonds with nucleophilic sites on proteins may alter enzyme functions critical for cancer cell survival.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Direct fluorination : Utilizing fluorinating agents to introduce the trifluoromethoxy group.

- Condensation reactions : Combining pyrazine derivatives with suitable aldehydes under acidic or basic conditions.

- Microwave-assisted synthesis : A modern approach that enhances yield and reduces reaction time .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various pyrazine derivatives, this compound was tested against a panel of microbial strains. Results indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli effectively, suggesting its potential use in developing new antimicrobial agents .

Case Study 2: Anticancer Potential

A separate investigation focused on the cytotoxic effects of this compound on different cancer cell lines revealed promising results. The compound demonstrated selective toxicity towards HuTu80 cells, with mechanisms involving apoptosis induction and cell cycle arrest being proposed .

Comparative Analysis

The following table summarizes key biological activities of this compound compared to related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |

|---|---|---|---|

| This compound | Yes | Yes | High selectivity towards HuTu80 cells |

| 5-Fluoropyrazine-2-carbaldehyde | Moderate | Limited | Less lipophilic |

| Pyrazinamide | Yes | Yes | Established antitubercular agent |

Q & A

Q. What are the recommended synthetic routes for 5-(Trifluoromethoxy)pyrazine-2-carbaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves functionalization of pyrazine-2-carbaldehyde with trifluoromethoxy groups. A robust approach includes:

- Step 1: Nucleophilic substitution or metal-catalyzed coupling to introduce the trifluoromethoxy group at the 5-position of pyrazine.

- Step 2: Characterization via NMR (e.g., aldehyde proton at δ ~9.6–9.7 ppm) and HRMS for confirmation .

- Optimization: Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical to minimize side reactions like over-oxidation or decomposition.

Q. How can researchers verify the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques:

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereoelectronic effects of the trifluoromethoxy group in this compound?

Methodological Answer:

- X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths and angles. The trifluoromethoxy group’s electron-withdrawing effects can be quantified via charge density analysis .

- Contradiction Management: If experimental data conflicts with computational models (e.g., DFT), re-examine disorder modeling in crystal structures or recalibrate basis sets in simulations .

Q. What strategies are effective for analyzing the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Experimental Design:

- Suzuki-Miyaura Coupling: Test Pd(PPh)/KCO in dioxane/water (80°C, 12h) to assess aldehyde compatibility.

- Kinetic Studies: Monitor reaction progress via in-situ IR for aldehyde consumption.

- Data Interpretation: Compare yields with analogous pyrazine aldehydes (e.g., 5-fluoropyrazine-2-carbaldehyde) to evaluate electronic effects of CFO .

Q. How can researchers address discrepancies in reported biological activity data for derivatives of this compound?

Methodological Answer:

- Hypothesis Testing:

- Structure-Activity Relationship (SAR): Synthesize derivatives with varied substituents (e.g., replacing CFO with Cl or CN) and compare bioassay results .

- Assay Reproducibility: Validate cytotoxicity data across multiple cell lines (e.g., HeLa vs. HEK293) with standardized protocols (e.g., MTT assays, 48h exposure).

- Statistical Analysis: Apply ANOVA to identify significant differences in IC values caused by experimental variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.